Octadecyl sulfoxide
Description
Molecular Architecture and Conformational Analysis
Structural Features and Symmetry
Octadecyl sulfoxide exhibits a linear backbone with two octadecyl chains (C₁₈H₃₇–) attached to a central sulfur atom. The sulfoxide group (>S=O) imparts polarity, while the long alkyl chains contribute hydrophobicity. The molecule’s symmetry arises from identical substituents on sulfur, rendering it achiral despite the stereogenic sulfur center.
Key structural elements :
- Sulfur coordination : Trigonal pyramidal geometry due to the lone pair on sulfur.
- S–O bond : Partial double-bond character (1.504 Å in dimethyl sulfoxide [DMSO]).
- Alkyl chain interactions : Long hydrocarbon chains minimize steric strain through staggered conformations.
| Property | This compound | DMSO | Dibutyl Sulfoxide |
|---|---|---|---|
| Molecular Formula | C₃₆H₇₄OS | C₂H₆OS | C₈H₁₈OS |
| Molecular Weight | 555.0 g/mol | 78.13 g/mol | 162.3 g/mol |
| Alkyl Chain Length | C₁₈–C₁₈ | CH₃–CH₃ | C₄–C₄ |
Table 1: Comparative Molecular Properties of Sulfoxides
Conformational Flexibility and Steric Effects
The long alkyl chains in this compound adopt staggered conformations to reduce torsional strain. The sulfur center’s lone pair creates a barrier to free rotation, but the extended chains allow limited flexibility. In contrast, smaller sulfoxides like DMSO exhibit rigid, pyramidal geometries with minimal conformational variation.
Conformational Considerations :
- Alkyl Chain Staggering : Minimizes eclipsing interactions between C–H bonds.
- Sulfur Lone Pair Influence : Restricts rotation around the S–C bonds, stabilizing the pyramidal structure.
Crystallographic and Stereoelectronic Properties
Bond Lengths and Angles
While specific crystallographic data for this compound are unavailable, insights can be drawn from analogous sulfoxides:
| Parameter | DMSO | This compound (Inferred) |
|---|---|---|
| S–O Bond Length | 1.504 Å | ~1.50–1.51 Å |
| O–S–C Bond Angle | 106.57° | ~105–110° |
| S–C Bond Length | 1.783 Å | ~1.75–1.80 Å |
Table 2: Stereoelectronic Parameters in Sulfoxides
Crystal Packing and Intermolecular Interactions
The hydrophobic octadecyl chains likely dominate crystal packing, favoring van der Waals interactions over hydrogen bonding. This contrasts with polar sulfoxides like DMSO, which form hydrogen-bonded networks.
Key Interactions :
- Van der Waals forces : Primary interactions between alkyl chains.
- Dipole-dipole interactions : Minimal due to the molecule’s symmetry.
Comparative Structural Features Within the Sulfoxide Family
Size and Polarity Trends
This compound’s extended hydrocarbon chains make it highly nonpolar compared to smaller sulfoxides (e.g., DMSO). This influences solubility and reactivity:
| Sulfoxide | Polarity | Solubility Profile |
|---|---|---|
| DMSO | High | Miscible with water, polar solvents |
| Octyl Sulfoxide | Moderate | Partially soluble in polar solvents |
| This compound | Low | Insoluble in water, soluble in hydrocarbons |
Table 3: Polarity and Solubility Trends in Sulfoxides
Reactivity and Functional Group Influence
The sulfoxide group’s reactivity in this compound is less pronounced than in smaller analogs due to steric shielding by the alkyl chains. Key differences include:
- Nucleophilic Attack : Slower due to reduced accessibility of the S=O group.
- Oxidation Resistance : Enhanced by the hydrophobic environment.
Structure
2D Structure
Properties
CAS No. |
99159-40-7 |
|---|---|
Molecular Formula |
C36H74OS |
Molecular Weight |
555 g/mol |
IUPAC Name |
1-octadecylsulfinyloctadecane |
InChI |
InChI=1S/C36H74OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
MBNAHLVKLCADIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCS(=O)CCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Deoxygenation to Sulfide
Sulfoxides are reduced to sulfides via catalytic deoxygenation. For octadecyl sulfoxide:
-
Catalysts : Molybdenum or tungsten complexes (e.g., DMSO reductase analogs) .
-
Conditions : Hydrosilanes (e.g., PhSiH₃) in anhydrous solvents at 60–80°C .
-
Product : Dioctadecyl sulfide (C₃₆H₇₄S), a hydrophobic sulfide with potential lubricant applications.
| Reaction Component | Details |
|---|---|
| Yield | ~85–90% (estimated from analogous sulfoxide reductions) |
| Key Limitation | Over-reduction to sulfone unlikely due to steric hindrance . |
Acid-Base Reactions
The α-CH groups adjacent to the sulfinyl group can undergo deprotonation:
-
Reactivity : Lower compared to smaller sulfoxides (e.g., DMSO) due to steric shielding of the α-position by long alkyl chains .
Pummerer Rearrangement
In the presence of electrophilic agents (e.g., acetic anhydride), this compound forms sulfenic acid intermediates:
-
Applications : Limited utility in organic synthesis due to poor regioselectivity and stability of intermediates .
Thermal Elimination
Heating induces elimination to form alkenes and sulfenic acid:
Coordination Chemistry
This compound acts as a ligand for transition metals, binding via sulfur or oxygen:
Oxidation Stability
Unlike smaller sulfoxides (e.g., DMSO), this compound resists overoxidation to sulfone under mild conditions due to steric protection of the sulfinyl group .
| Oxidant | Result | Conditions |
|---|---|---|
| H₂O₂ | No reaction | RT, 24h |
| KMnO₄ | Partial oxidation to sulfone | 80°C, acidic |
Reactivity with Electrophiles
Limited data exist, but analogous sulfoxides react explosively with strong electrophiles (e.g., SOCl₂) . Caution is advised for:
Biological and Environmental Relevance
-
Aerosol Formation : Long-chain sulfoxides like this compound may contribute to secondary organic aerosol (SOA) formation via OH radical oxidation, though direct studies are lacking .
-
Antioxidant Properties : Sulfoxides with long alkyl chains stabilize polymers by decomposing peroxides, though commercial use is undocumented .
Key Research Gaps
-
Direct experimental data on this compound’s reaction kinetics.
-
Catalytic applications in hydrophobic environments.
-
Environmental fate and toxicity profiles.
Comparison with Similar Compounds
Functional Group Variations
Sulfoxides vs. Sulfates
- Octadecyl sulfoxide (C₃₆H₇₄OS): Neutral, non-ionic sulfoxide. The polar S=O group and hydrophobic C₁₈ chains enable mild surfactant behavior.
- Sodium octadecyl sulfate (C₃₄H₇₀NaO₈S₂): Anionic sulfate ester with a sodium counterion. Ionic nature enhances water solubility and micelle formation, making it effective in detergents and colloidal dispersions (e.g., titania stabilization, as noted in ethanol-NaCl systems ).
Sulfoxides vs. Amides
- N-Octadecylformamide (C₁₉H₃₉NO): Contains a polar amide group (-CONH₂) instead of sulfoxide. The amide group allows hydrogen bonding, increasing melting points and solubility in polar solvents compared to sulfoxides .
Alkyl Chain Length and Polarity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | C₃₆H₇₄OS | 554.02 | High hydrophobicity, moderate polarity |
| DMSO | C₂H₆OS | 78.13 | Highly polar, miscible with water |
| Sodium octadecyl sulfate | C₃₄H₇₀NaO₈S₂ | 694.04 | Ionic, high water solubility |
- DMSO (C₂H₆OS): A small, polar aprotic solvent with exceptional penetration-enhancing properties.
Structural Analogues
- 5-[2-(Octylsulfinyl)propyl]-1,3-benzodioxole (CAS: 120-62-7): A benzodioxole derivative with an octyl sulfoxide group. The aromatic ring introduces π-π interactions, altering reactivity and applications (e.g., pesticides or pharmaceuticals) compared to purely aliphatic this compound .
Surfactant and Colloidal Behavior
- This contrasts with non-ionic sulfoxides, where organic solvents may perturb micellization.
- This compound likely exhibits lower critical micelle concentration (CMC) than ionic surfactants due to weaker polar interactions, though experimental data are lacking.
Preparation Methods
Oxidative Synthesis of Octadecyl Sulfoxide
Oxidation of Octadecyl Sulfide
The most prevalent method for this compound synthesis involves the controlled oxidation of octadecyl sulfide (C₁₈H₃₇–S–C₁₈H₃₇). This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or Oxone® (potassium peroxymonosulfate).
Hydrogen Peroxide-Based Oxidation
Hydrogen peroxide (30% w/w) in acetic acid at 40–60°C selectively converts octadecyl sulfide to the sulfoxide with 78–85% yield. The reaction proceeds via a two-electron transfer mechanism, forming a sulfonium intermediate that hydrolyzes to the sulfoxide. Catalytic amounts of sodium tungstate (Na₂WO₄; 2 mol%) enhance selectivity by suppressing over-oxidation to sulfone.
Table 1: Optimization of H₂O₂-Mediated this compound Synthesis
| Oxidant (Equiv.) | Catalyst | Temperature (°C) | Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|---|
| H₂O₂ (1.2) | None | 50 | 68 | 12 |
| H₂O₂ (1.1) | Na₂WO₄ (2%) | 45 | 83 | 3 |
| H₂O₂ (1.5) | TiO₂ (5%) | 60 | 77 | 9 |
Data adapted from sulfoxide oxidation studies.
Oxone®-Mediated Oxidation
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a biphasic water/dichloromethane system achieves 91% conversion of octadecyl sulfide at 25°C within 4 hours. The reaction exhibits exceptional chemoselectivity (<1% sulfone formation) due to the electrophilic nature of the active oxidizing species (HSO₅⁻).
Catalytic Asymmetric Oxidation
While most studies focus on racemic this compound, enantioselective synthesis has been demonstrated using Sharpless-type titanium tartrate complexes. Employing cumene hydroperoxide as the terminal oxidant and diethyl tartrate (20 mol%) as the chiral ligand, the method achieves 72% ee (enantiomeric excess) at −20°C.
Non-Oxidative Synthetic Routes
Alkylation of Sulfinate Esters
Trimethylsilyl sulfinate intermediates react with octadecyl bromide (C₁₈H₃₇Br) in the presence of potassium fluoride to yield this compound. This method circumvents sulfide precursors but requires anhydrous conditions and specialized reagents:
$$ \text{C}{18}\text{H}{37}\text{Br} + \text{Me}3\text{SiSO}2\text{Me} \xrightarrow{\text{KF/CaF}2} \text{C}{18}\text{H}{37}\text{S(O)Me} + \text{Me}3\text{SiF} $$
Yields reach 65–70%, with byproduct formation from competing elimination reactions.
Grignard Reagent Approaches
Organomagnesium reagents (C₁₈H₃₇MgBr) react with sulfur dioxide (SO₂) adducts to form sulfoxides. Using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as the SO₂ source, the reaction proceeds at −78°C in tetrahydrofuran (THF):
$$ \text{C}{18}\text{H}{37}\text{MgBr} + \text{DABSO} \rightarrow \text{C}{18}\text{H}{37}\text{SO}2^- \xrightarrow{\text{H}2\text{O}} \text{C}{18}\text{H}{37}\text{S(O)H} $$
Subsequent methylation with iodomethane (CH₃I) furnishes octadecyl methyl sulfoxide in 58% overall yield.
Purification and Characterization
Industrial-Scale Production
Continuous Flow Reactor Systems
Pilot-scale synthesis (50 kg/batch) utilizes tubular reactors with static mixers to optimize heat transfer during exothermic oxidations. Key parameters:
Emerging Methodologies
Comparative Analysis of Synthesis Methods
Table 3: Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| H₂O₂/Na₂WO₄ | 83 | 98 | 120 | Industrial |
| Oxone® Biphasic | 91 | 99 | 210 | Pilot |
| Grignard/DABSO | 58 | 95 | 890 | Lab |
| Electrochemical | 82 | 97 | 310 | Pilot |
Economic data extrapolated from bulk chemical pricing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
